Cas no 51705-19-2 (16-phenoxy tetranor prostaglandin f2alpha)
51705-19-2 structure
Product Name:16-phenoxy tetranor prostaglandin f2alpha
Numero CAS:51705-19-2
MF:C22H30O6
MW:390.470007419586
CID:935715
PubChem ID:5311234
Update Time:2025-04-19
16-phenoxy tetranor prostaglandin f2alpha Proprietà chimiche e fisiche
Nomi e identificatori
-
- 16-phenoxy tetranor prostaglandin f2alpha
- 16-phenoxy tetranor Prostaglandin F2α
- 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoic acid
- 9.alpha.,11.alpha.,15R-Trihydroxy-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid
- BDBM50106547
- FAPQZCFUFGJPFI-UEAHRUCRSA-N
- AKOS040756163
- (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoic acid
- 51705-19-2
- 16-phenoxy tetranor Prostaglandin F2.alpha.
- SR-01000946502
- (+)-16-Phenoxy-17,18,19,20-tetranorprostaglandin F2alpha
- 7-[3,5-Dihydroxy-2-(3-hydroxy-4-phenoxy-but-1-enyl)-cyclopentyl]-hept-5-enoic acid
- Q27896410
- 16-Phenoxy-Omega-Tetranor PGF-2alpha
- (+)-16-PHENOXY-17,18,19,20-TETRANORPROSTAGLANDIN F2.ALPHA.
- PD021292
- SCHEMBL3368364
- 16-Phenoxy-17,18,19,20-tetranorprostaglandin F2alpha
- SR-01000946502-1
- UNII-5I3HIL901K
- PGF2Alpha,16-Phenoxy
- 16-phenoxy tetranor Prostaglandin F2??
- 5I3HIL901K
- 5-Heptenoic acid, 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((1E,3R)-3-hydroxy-4-phenoxy-1-buten-1-yl)cyclopentyl)-, (5Z)-
- 16-PHENOXY-17,18,19,20-TETRANORPROSTAGLANDIN F2.ALPHA.
- HMS3648H04
- 16-PHENOXYTETRANORPROSTAGLANDINF2ALPHA
- CHEMBL334398
- CS-0179301
- HY-139063
- A
- 16-Phenoxy tetranor prostaglandin F2
-
- Inchi: 1S/C22H30O6/c23-16(15-28-17-8-4-3-5-9-17)12-13-19-18(20(24)14-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,16,18-21,23-25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t16-,18-,19-,20+,21-/m1/s1
- Chiave InChI: FAPQZCFUFGJPFI-UEAHRUCRSA-N
- Sorrisi: O[C@H]1C[C@H]([C@H](/C=C/[C@H](COC2C=CC=CC=2)O)[C@H]1C/C=C\CCCC(=O)O)O
Proprietà calcolate
- Massa esatta: 390.20400
- Massa monoisotopica: 390.20423867g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 28
- Conta legami ruotabili: 11
- Complessità: 511
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.1
- Superficie polare topologica: 107Ų
Proprietà sperimentali
- PSA: 107.22000
- LogP: 2.54160
16-phenoxy tetranor prostaglandin f2alpha Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68134-1mg |
16-phenoxy tetranor Prostaglandin F2α |
51705-19-2 | 98% | 1mg |
¥771.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68134-5mg |
16-phenoxy tetranor Prostaglandin F2α |
51705-19-2 | 98% | 5mg |
¥3129.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68134-10mg |
16-phenoxy tetranor Prostaglandin F2α |
51705-19-2 | 98% | 10mg |
¥5552.00 | 2022-04-26 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-205571-1mg |
16-phenoxy tetranor Prostaglandin F2α, |
51705-19-2 | 1mg |
¥451.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-205571A-5mg |
16-phenoxy tetranor Prostaglandin F2α, |
51705-19-2 | 5mg |
¥3460.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-205571-1 mg |
16-phenoxy tetranor Prostaglandin F2α, |
51705-19-2 | 1mg |
¥451.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-205571A-5 mg |
16-phenoxy tetranor Prostaglandin F2α, |
51705-19-2 | 5mg |
¥3,460.00 | 2023-07-11 | ||
| 1PlusChem | 1P00DAQ3-1mg |
16-PHENOXY TETRANOR PROSTAGLANDIN F2ALPHA |
51705-19-2 | ≥98% | 1mg |
$108.00 | 2025-02-26 | |
| 1PlusChem | 1P00DAQ3-5mg |
16-PHENOXY TETRANOR PROSTAGLANDIN F2ALPHA |
51705-19-2 | ≥98% | 5mg |
$348.00 | 2025-02-26 | |
| 1PlusChem | 1P00DAQ3-10mg |
16-PHENOXY TETRANOR PROSTAGLANDIN F2ALPHA |
51705-19-2 | ≥98% | 10mg |
$606.00 | 2025-02-26 |
16-phenoxy tetranor prostaglandin f2alpha Letteratura correlata
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
51705-19-2 (16-phenoxy tetranor prostaglandin f2alpha) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso